Cas no 79655-96-2 (Ethyl 3-(2-aminophenyl)acrylate)

Ethyl 3-(2-aminophenyl)acrylate is a versatile intermediate in organic synthesis, particularly valued for its bifunctional structure combining an acrylate ester and an aromatic amine group. This compound serves as a key precursor in the synthesis of heterocyclic compounds, pharmaceuticals, and fine chemicals. Its reactive acrylate moiety enables Michael addition or polymerization reactions, while the ortho-aminophenyl group facilitates cyclization or further functionalization. The ethyl ester enhances solubility in organic solvents, improving handling in synthetic applications. This product is particularly useful in medicinal chemistry for constructing quinoline and indole derivatives. Storage under inert conditions is recommended due to the amine's sensitivity to oxidation. Typical purity exceeds 95% by HPLC.
Ethyl 3-(2-aminophenyl)acrylate structure
79655-96-2 structure
Product Name:Ethyl 3-(2-aminophenyl)acrylate
CAS No:79655-96-2
MF:C11H13NO2
MW:191.226423025131
MDL:MFCD12407284
CID:1095705
PubChem ID:5984553
Update Time:2025-05-23

Ethyl 3-(2-aminophenyl)acrylate Chemical and Physical Properties

Names and Identifiers

    • ethyl3-(2-aminophenyl)acrylate
    • (E)-ethyl 3-(2-aminophenyl)acrylate
    • 3-(2-aminophenyl)acrylic acid ethyl ester
    • E-ethyl 3-(2-aminophenyl)acrylate
    • ethyl (2E)-3-(2-aminophenyl)acrylate
    • ethyl (E)-3-(2-aminophenyl)acrylate
    • ethyl o-aminocinnamate
    • ZKIDAZQBINIQSP-BQYQJAHWSA-
    • AMY4847
    • EN300-1453803
    • MFCD12407284
    • BS-29610
    • AKOS022643684
    • ETHYL 3-(2-AMINOPHENYL)ACRYLATE
    • 79655-96-2
    • ethyl (E)-3-(2-aminophenyl)prop-2-enoate
    • SCHEMBL9003471
    • ETHYL (2E)-3-(2-AMINOPHENYL)PROP-2-ENOATE
    • InChI=1/C11H13NO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-8H,2,12H2,1H3/b8-7+
    • 58106-56-2
    • Ethyl 3-(2-aminophenyl)acrylate
    • MDL: MFCD12407284
    • Inchi: 1S/C11H13NO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-8H,2,12H2,1H3/b8-7+
    • InChI Key: ZKIDAZQBINIQSP-BQYQJAHWSA-N
    • SMILES: O(C(/C=C/C1C=CC=CC=1N)=O)CC

Computed Properties

  • Exact Mass: 191.09500
  • Monoisotopic Mass: 191.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 52.3Ų

Experimental Properties

  • PSA: 52.32000
  • LogP: 2.42630

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Ethyl 3-(2-aminophenyl)acrylate Suppliers

Amadis Chemical Company Limited
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(CAS:79655-96-2)Ethyl 3-(2-aminophenyl)acrylate
Order Number:A1179094
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:41
Price ($):436.0
Email:sales@amadischem.com

Additional information on Ethyl 3-(2-aminophenyl)acrylate

Ethyl 3-(2-aminophenyl)acrylate (CAS No. 79655-96-2): A Versatile Building Block in Modern Chemical Biology

Ethyl 3-(2-aminophenyl)acrylate (CAS No. 79655-96-2) is a significant compound in the realm of chemical biology, widely recognized for its utility as a versatile building block in the synthesis of complex molecules. This acrylate derivative, characterized by its ethyl ester group and an amino-substituted phenyl ring, has garnered considerable attention due to its reactivity and potential applications in pharmaceuticals, agrochemicals, and material science.

The molecular structure of Ethyl 3-(2-aminophenyl)acrylate consists of a prop-2-enoyl group linked to an ethoxy group, with a benzene ring substituted at the 2-position with an amino group. This configuration imparts unique chemical properties that make it a valuable intermediate in organic synthesis. The presence of both an electrophilic double bond and an amino group allows for diverse functionalization strategies, enabling the construction of intricate molecular architectures.

In recent years, the compound has found applications in the development of novel drug candidates. Its ability to undergo Michael addition reactions with nucleophiles has been exploited to create biologically active molecules. For instance, researchers have utilized Ethyl 3-(2-aminophenyl)acrylate to synthesize derivatives with potential antimicrobial and anti-inflammatory properties. The amino group can be further modified through coupling reactions such as amide or urea bond formation, facilitating the creation of peptidomimetics and other therapeutic agents.

Moreover, the compound's role in material science cannot be overstated. Its polymerizable nature makes it a candidate for producing cross-linked polymers with tailored properties. These polymers find applications in coatings, adhesives, and even as matrices for drug delivery systems. The incorporation of the amino group into polymer backbones can enhance biocompatibility, making such materials suitable for biomedical applications.

Recent advancements in green chemistry have also highlighted the importance of Ethyl 3-(2-aminophenyl)acrylate as a sustainable building block. Researchers have explored its use in catalytic processes that minimize waste and energy consumption. For example, transition metal-catalyzed reactions have been employed to achieve selective functionalization of this compound, aligning with the principles of sustainable chemistry.

The pharmaceutical industry has been particularly keen on exploring the therapeutic potential of derivatives of Ethyl 3-(2-aminophenyl)acrylate. By leveraging its reactivity, scientists have designed molecules that target specific biological pathways. One notable area of research involves its use in creating small-molecule inhibitors for enzymes involved in cancer progression. The phenyl ring and amino group provide opportunities for interactions with biological targets, making this compound a valuable scaffold for drug discovery.

In conclusion, Ethyl 3-(2-aminophenyl)acrylate (CAS No. 79655-96-2) stands as a cornerstone in modern chemical biology due to its multifaceted applications. Its ability to participate in diverse chemical transformations makes it indispensable in synthetic chemistry, while its potential in drug development and material science continues to be uncovered. As research progresses, it is likely that new and innovative uses for this compound will emerge, further solidifying its importance in the scientific community.

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Amadis Chemical Company Limited
(CAS:79655-96-2)Ethyl 3-(2-aminophenyl)acrylate
A1179094
Purity:99%
Quantity:5g
Price ($):436.0
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